4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide
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Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. Subsequent steps involve the introduction of the chloro, nitro, and methyl groups through electrophilic substitution reactions. The final step includes the formation of the butanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl groups can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various functionalized derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as potential candidates for the treatment of various diseases, including infections, inflammatory conditions, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s ability to bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide
- 4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide
- 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]butanamide
Uniqueness
The uniqueness of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H25ClN6O3 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]butanamide |
InChI |
InChI=1S/C21H25ClN6O3/c1-13-7-9-17(10-8-13)12-27-16(4)20(14(2)24-27)23-18(29)6-5-11-26-15(3)19(22)21(25-26)28(30)31/h7-10H,5-6,11-12H2,1-4H3,(H,23,29) |
InChI Key |
SPBTVFQSFKRVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)C |
Origin of Product |
United States |
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